molecular formula C20H23N5O2S B2918974 4-(4-((4-ethylphenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrrol-1-yl)pyrimidine CAS No. 1421455-46-0

4-(4-((4-ethylphenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrrol-1-yl)pyrimidine

Cat. No.: B2918974
CAS No.: 1421455-46-0
M. Wt: 397.5
InChI Key: SRKJBPSGYDAHAU-UHFFFAOYSA-N
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Description

4-(4-((4-Ethylphenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrrol-1-yl)pyrimidine is a sophisticated heterocyclic compound of significant interest in chemical and pharmaceutical research. Its molecular structure integrates three distinct pharmacophores: a piperazine ring, a phenylsulfonyl group, and a pyrrol-1-yl-substituted pyrimidine core. This unique combination suggests potential for diverse biological activity and makes it a valuable scaffold for developing novel therapeutic agents. Pyrrol-1-yl pyrimidine derivatives are recognized in medicinal chemistry for their potential biological activities. Research on structurally related pyrimidine compounds has demonstrated considerable cytotoxic activity against human carcinoma cell lines, highlighting the promise of this chemical class in anticancer research . Furthermore, the incorporation of a piperazine ring, a common feature in many bioactive molecules, can significantly influence a compound's physicochemical properties and its interaction with biological targets . Beyond pharmaceutical applications, compounds featuring pyrrole and pyrimidine motifs are also investigated in materials science. Their conjugated systems are valuable for developing new organic materials with specific electronic and optical properties, such as those used in organic light-emitting diodes and electrochromic devices . This reagent is provided for research and development purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

4-[4-(4-ethylphenyl)sulfonylpiperazin-1-yl]-6-pyrrol-1-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O2S/c1-2-17-5-7-18(8-6-17)28(26,27)25-13-11-24(12-14-25)20-15-19(21-16-22-20)23-9-3-4-10-23/h3-10,15-16H,2,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRKJBPSGYDAHAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC=NC(=C3)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(4-((4-ethylphenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrrol-1-yl)pyrimidine is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular structure of the compound can be described as follows:

  • Molecular Formula : C₁₈H₂₂N₄O₂S
  • Molecular Weight : 366.46 g/mol
  • CAS Number : 1060226-82-5

The compound features a pyrimidine core substituted with a piperazine ring and a sulfonyl group, which are known to influence its pharmacological properties.

Antidepressant Activity

Research has indicated that compounds similar in structure to This compound exhibit significant antidepressant properties. A study involving derivatives of piperazine demonstrated potent serotonin reuptake inhibition, suggesting that modifications to the piperazine structure can enhance antidepressant activity .

Anticancer Potential

The compound's structural features suggest potential anticancer activity. Pyrimidine derivatives have been studied for their ability to inhibit cell proliferation in various cancer cell lines. For instance, chloroethyl pyrimidine nucleosides have shown significant inhibition of cell migration and invasion in A431 vulvar epidermal carcinoma cells . This indicates that similar pyrimidine-based compounds may possess anticancer properties.

Antimicrobial Activity

Compounds containing sulfonamide groups, like the one , have been associated with antibacterial effects. A study on piperidine derivatives revealed their antibacterial action against several strains, highlighting the importance of the sulfonyl moiety in enhancing biological activity .

Enzyme Inhibition

The compound may also exhibit enzyme inhibitory activity. Sulfonamide derivatives are known for their ability to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases . The inhibition of AChE can lead to increased levels of acetylcholine, which is beneficial in conditions like Alzheimer's disease.

Table 1: Summary of Biological Activities

Activity TypeRelated FindingsReference
AntidepressantPotent serotonin reuptake inhibition
AnticancerInhibition of cell proliferation
AntimicrobialEffective against bacterial strains
Enzyme InhibitionInhibition of AChE and other enzymes

Case Study: Antidepressant Evaluation

In a specific case study, a series of piperazine derivatives were synthesized and evaluated for their antidepressant effects. The most promising compound demonstrated stability in human liver microsomes and showed good pharmacokinetic properties. It effectively reduced immobility times in the forced swimming test, indicating significant antidepressant potential .

Case Study: Anticancer Activity Assessment

Another investigation focused on pyrimidine nucleoside analogues that exhibited notable anticancer properties. These compounds were tested against various cancer cell lines, with results showing effective inhibition of both proliferation and migration .

Comparison with Similar Compounds

Variations in the Sulfonyl-Piperazine Substituent

The sulfonyl-piperazine group is a critical pharmacophore. Modifications to its aryl component significantly alter physicochemical and binding properties:

Compound Name Substituent on Sulfonyl Group Molecular Weight Key Inferences
4-(4-((4-Ethylphenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrrol-1-yl)pyrimidine 4-Ethylphenyl 438.5 (est.) Moderate lipophilicity; ethyl group may enhance metabolic stability .
4-(4-(Benzylsulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine (CAS 1171383-93-9) Benzyl 426.5 Increased aromaticity; potential for π-π stacking but reduced solubility .
4-(1H-Pyrazol-1-yl)-6-(4-((4-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)pyrimidine (CAS 1171686-65-9) 4-Trifluoromethylphenyl 480.4 Electron-withdrawing CF₃ group enhances electronegativity, possibly improving target affinity .
4-(4-((2,3-Dichlorophenyl)sulfonyl)piperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine (CAS 1203188-85-5) 2,3-Dichlorophenyl 442.4 Chlorine atoms increase steric bulk and may influence steric hindrance in binding .

Key Trends :

  • Bulkier substituents (e.g., biphenyl in ) increase molecular weight and may reduce solubility but improve target selectivity .

Core Heterocycle Modifications

The pyrimidine core is often replaced with related heterocycles, altering electronic properties and binding modes:

Compound Name Core Structure Position 6 Substituent Key Differences
Target Compound Pyrimidine 1H-Pyrrol-1-yl Pyrrole’s NH enables hydrogen bonding; planar structure aids intercalation.
3-(4-([1,1'-Biphenyl]-4-ylsulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine (CAS 1014091-73-6) Pyridazine 1H-Pyrazol-1-yl Pyridazine’s dual nitrogen atoms increase polarity and reduce logP .
1-(4-Methylphenyl)-6-(methylsulfanyl)-4-piperidino-1H-pyrazolo[3,4-d]pyrimidine (CAS 339106-50-2) Pyrazolo[3,4-d]pyrimidine Piperidine Fused pyrazole-pyrimidine core enhances rigidity and π-stacking potential .

Key Trends :

  • Pyrazolo[3,4-d]pyrimidine derivatives () are structurally rigid, favoring interactions with deep hydrophobic pockets in enzymes.

Substituent Variations at Position 6

The substituent at position 6 influences hydrogen bonding and steric effects:

Compound Name Position 6 Group Functional Impact
Target Compound 1H-Pyrrol-1-yl NH group enables hydrogen bonding; planar structure aids DNA/enzyme intercalation.
4-(4-((2,3-Dichlorophenyl)sulfonyl)piperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine (CAS 1203188-85-5) Pyrrolidin-1-yl Saturated pyrrolidine lacks NH, reducing hydrogen bonding but improving stability .
6-(4-Benzylpiperazin-1-yl)-N-(3-chloro-4-methoxyphenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine (CAS 878063-77-5) Benzylpiperazinyl Bulky benzyl group may hinder binding in compact active sites .

Key Trends :

  • Unsaturated heterocycles (e.g., pyrrole, pyrazole) enhance π-π interactions but may be metabolically unstable.
  • Saturated groups (e.g., pyrrolidine) improve metabolic stability at the cost of reduced hydrogen-bonding capacity.

Q & A

Basic Research Questions

Q. What experimental design strategies are recommended for optimizing the synthesis of 4-(4-((4-ethylphenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrrol-1-yl)pyrimidine?

  • Methodological Answer : Utilize a factorial design to systematically vary substituents (e.g., sulfonyl groups, piperazine derivatives) and reaction conditions (temperature, solvent polarity). For example, demonstrates that modifying phenylmethyl or phenylethyl groups on piperazine derivatives impacts thermal stability and reaction yields. Incorporate thermal analysis (TGA/DSC) to monitor decomposition profiles and optimize purification steps .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer : Combine multiple analytical techniques:

  • X-ray crystallography (if crystals are obtainable) for definitive stereochemical assignment, as shown in for structurally related pyridazinones .
  • High-resolution mass spectrometry (HRMS) and multinuclear NMR (¹H, ¹³C, DEPT-135) to confirm molecular weight and proton/carbon environments.
  • HPLC-UV with a C18 column and ammonium acetate buffer (pH 6.5, as in ) to assess purity and stability under varying pH conditions .

Advanced Research Questions

Q. How should researchers address contradictory data in pharmacological studies involving this compound?

  • Methodological Answer :

  • Assay Validation : Replicate assays across independent labs using standardized protocols (e.g., randomized block designs with split-split plots, as in ) to minimize batch effects .
  • Dose-Response Analysis : Perform EC₅₀/IC₅₀ comparisons across cell lines or animal models to identify species- or tissue-specific discrepancies.
  • Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem, journal databases) and apply statistical tools like funnel plots to detect publication bias .

Q. What methodologies are suitable for studying the environmental fate of this compound?

  • Methodological Answer : Follow the framework from 's INCHEMBIOL project:

  • Compartmental Analysis : Track distribution in soil, water, and biota using LC-MS/MS with isotopic labeling.
  • Biotic/Abiotic Degradation : Conduct aerobic/anaerobic microcosm studies to identify degradation metabolites.
  • Ecotoxicity Screening : Use standardized OECD guidelines (e.g., Daphnia magna acute toxicity tests) to assess impacts on aquatic organisms .

Q. How can solubility and stability challenges be mitigated in formulation studies?

  • Methodological Answer :

  • Co-Solvency Approach : Test binary solvent systems (e.g., DMSO:PBS) to enhance aqueous solubility while monitoring compound stability via accelerated stability studies (40°C/75% RH for 4 weeks).
  • Solid Dispersion Techniques : Use spray drying or hot-melt extrusion with polymers like PVP-VA64 to improve bioavailability, referencing pH-adjusted buffer systems from for dissolution testing .

Q. What advanced techniques are recommended for elucidating the compound's mechanism of action?

  • Methodological Answer :

  • Molecular Docking : Leverage crystallographic data from structurally analogous compounds (e.g., ’s fluorophenyl-piperazine derivatives) to model binding interactions with target proteins .
  • CRISPR-Cas9 Knockout Models : Validate target engagement in vitro using HEK293T cells with gene-edited receptors.
  • Kinetic Binding Assays : Employ surface plasmon resonance (SPR) or microscale thermophoresis (MST) to quantify binding affinities .

Data Analysis & Interpretation

Q. How should researchers analyze conflicting thermal stability data from differential scanning calorimetry (DSC)?

  • Methodological Answer :

  • Controlled Heating Rates : Compare DSC thermograms at 5°C/min vs. 10°C/min to distinguish kinetic vs. thermodynamic stability.
  • Complementary Techniques : Pair DSC with thermogravimetric analysis (TGA) and dynamic vapor sorption (DVS) to rule out moisture-induced decomposition, as suggested in ’s thermal studies .

Q. What statistical approaches are optimal for interpreting heterogeneous biological activity data?

  • Methodological Answer :

  • Hierarchical Clustering : Group data by biological endpoint (e.g., cytotoxicity, receptor inhibition) to identify outliers.
  • Principal Component Analysis (PCA) : Reduce dimensionality of multi-parametric datasets (e.g., IC₅₀, solubility, logP) to isolate key variables driving activity.
  • Bayesian Meta-Regression : Model uncertainty across studies using tools like Stan or JAGS .

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